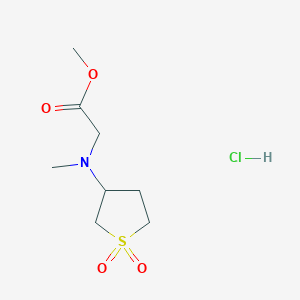
diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-cyclohexyl-3-oxopropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-cyclohexyl-3-oxopropanoate), commonly known as DEDC, is a chemical compound that has been widely used in scientific research. DEDC is a derivative of ethylenediamine and is a chelating agent that can bind to metal ions. Due to its unique properties, DEDC has been used in various fields, including biochemistry, pharmacology, and environmental science.
Mechanism of Action
The mechanism of action of DEDC involves the chelation of metal ions. DEDC can bind to metal ions such as copper, zinc, and iron, forming stable complexes. The metal ions bound to DEDC can be removed from the system, preventing them from causing harmful effects.
Biochemical and Physiological Effects:
DEDC has been shown to have various biochemical and physiological effects. In vitro studies have shown that DEDC can inhibit the activity of copper-containing enzymes, such as cytochrome c oxidase. DEDC has also been shown to have antioxidant properties and can protect cells from oxidative stress. In vivo studies have shown that DEDC can reduce metal ion-induced toxicity in animals.
Advantages and Limitations for Lab Experiments
DEDC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DEDC is also a selective chelating agent, which means it can bind to specific metal ions. However, DEDC has some limitations. It can only chelate metal ions in certain pH ranges, and its effectiveness may vary depending on the metal ion and the experimental conditions.
Future Directions
There are several future directions for the use of DEDC in scientific research. One potential application is the development of DEDC-based therapeutics for the treatment of metal ion-related diseases. Another direction is the use of DEDC in environmental remediation, particularly for the removal of metal ions from contaminated water. Additionally, DEDC can be used in the development of new catalysts for chemical reactions. Further research is needed to explore these potential applications and to improve the effectiveness of DEDC as a chelating agent.
Synthesis Methods
The synthesis of DEDC involves the reaction between ethylenediamine and diethyl 2-cyclohexyl-2-oxopropanedioate in the presence of a catalyst. The reaction results in the formation of DEDC as a white solid. The purity of DEDC can be improved by recrystallization.
Scientific Research Applications
DEDC has been widely used in scientific research due to its unique properties. It can chelate metal ions and has been used as a metal complexing agent in various fields. In biochemistry, DEDC has been used to study the role of metal ions in enzyme catalysis. In pharmacology, DEDC has been used as a potential therapeutic agent for the treatment of metal ion-related diseases. In environmental science, DEDC has been used to remove metal ions from contaminated water.
properties
IUPAC Name |
ethyl 2-cyclohexyl-3-[2-[(2-cyclohexyl-3-ethoxy-3-oxopropanoyl)amino]ethylamino]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O6/c1-3-31-23(29)19(17-11-7-5-8-12-17)21(27)25-15-16-26-22(28)20(24(30)32-4-2)18-13-9-6-10-14-18/h17-20H,3-16H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWHUGSLWRCBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NCCNC(=O)C(C2CCCCC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3,3'-(ethane-1,2-diyldiimino)bis(2-cyclohexyl-3-oxopropanoate) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B5084866.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5084886.png)
![2-(allylthio)-3-benzyl-5-cyclohexyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5084887.png)
![2-{(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)[4-(pentyloxy)phenyl]methyl}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5084898.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5084903.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B5084915.png)

![3-amino-6-(3,4-dimethoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5084935.png)
![2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5084940.png)

amine oxalate](/img/structure/B5084953.png)
